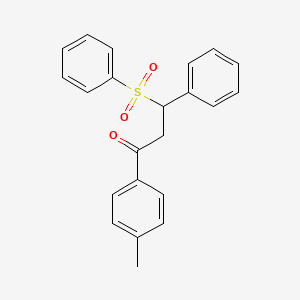
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV has gained popularity in recent years due to its potent stimulant effects and abuse potential.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one involves the condensation of 4-methylacetophenone with benzaldehyde followed by oxidation of the resulting chalcone with m-chloroperbenzoic acid and subsequent sulfonation with sulfuric acid.
Starting Materials
4-methylacetophenone, benzaldehyde, m-chloroperbenzoic acid, sulfuric acid
Reaction
Step 1: Condensation of 4-methylacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate., Step 2: Oxidation of the chalcone intermediate with m-chloroperbenzoic acid to form the corresponding enone., Step 3: Sulfonation of the enone with sulfuric acid to introduce the phenylsulfonyl group and form the final product, 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one.
作用機序
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their uptake and leading to their accumulation in the synaptic cleft. This effect leads to increased stimulation of the postsynaptic receptors and is responsible for the stimulant effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one.
生化学的および生理学的効果
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has also been shown to produce a range of psychological effects, including euphoria, increased sociability, and increased alertness.
実験室実験の利点と制限
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several advantages as a tool for scientific research. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for investigating the role of these neurotransmitters in neuropsychiatric conditions. However, 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one also has several limitations. It is a potent stimulant with a high abuse potential, which makes it difficult to use in human studies. Additionally, the long-term effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one on the brain and behavior are not well understood.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one. One area of interest is the long-term effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one on the brain and behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one but with less abuse potential. Finally, there is a need for further research into the mechanisms of action of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one and other psychoactive drugs, as well as their potential therapeutic uses.
科学的研究の応用
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has been used in scientific research as a tool to investigate the mechanisms of action of psychoactive drugs. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This effect has been used to study the role of these neurotransmitters in addiction, mood disorders, and other neuropsychiatric conditions.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3S/c1-17-12-14-18(15-13-17)21(23)16-22(19-8-4-2-5-9-19)26(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYNRRPMVACDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

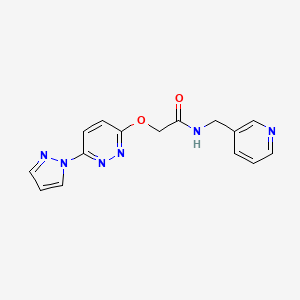
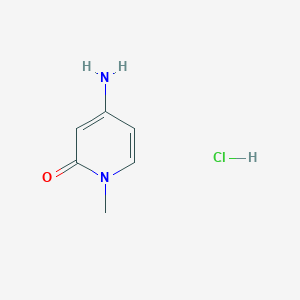
![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)
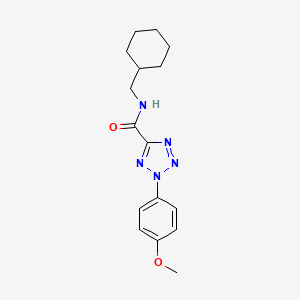
![6-Bromo-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2794228.png)
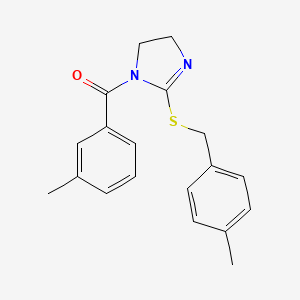

![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)

![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)
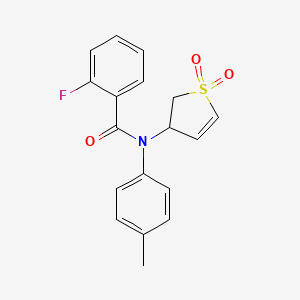
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)
![1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B2794242.png)